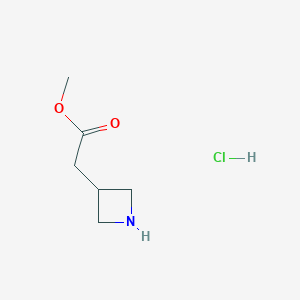

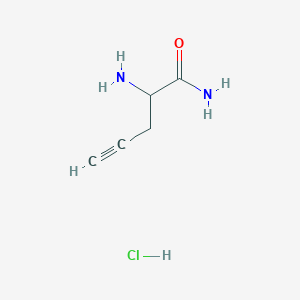

2-Aminopent-4-ynamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

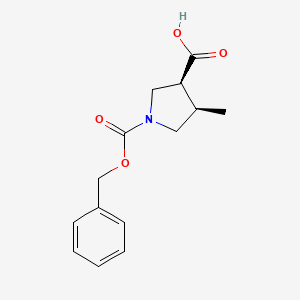

2-Aminopent-4-ynamide hydrochloride is a chemical compound with the CAS Number: 375859-33-9 . It has a molecular weight of 148.59 and its IUPAC name is 2-amino-4-pentynamide hydrochloride . The compound is typically stored at 4°C and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C5H8N2O.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H2,7,8);1H . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

Ynamides, such as this compound, are unique alkynes with a carbon–carbon triple bond directly attached to the nitrogen atom bearing an electron-withdrawing group . The alkyne is strongly polarized by the electron-donating nitrogen atom, but its high reactivity can be finely tempered by the electron-withdrawing group . This makes ynamides suitable for use in various chemical reactions, including catalytic intermolecular annulations .Physical And Chemical Properties Analysis

This compound is a powder that is stored at 4°C . Its molecular formula is C5H9ClN2O and it has a molecular weight of 148.59 g/mol .Applications De Recherche Scientifique

Ynamides in Synthetic Chemistry

Ynamides have established themselves as pivotal reagents in organic synthesis, enabling the construction of complex molecules with high regio- and stereoselectivity. Their utility spans the synthesis of dienamides, diene derivatives, aminopyrimidines, aminooxazoles, and various cyclic and acyclic structures crucial in medicinal chemistry and material science. For instance, the stereoselective synthesis of dienamides exploits ynamides for creating compounds with specific double bond configurations, highlighting their significance in constructing molecular frameworks with defined geometric properties (Pachali, Hofmann, Rapp, Schobert, Baro, Frey, & Laschat, 2009).

Ynamides in Cycloaddition Reactions

Ynamides participate in various cycloaddition reactions, facilitating the synthesis of cyclic compounds, such as pyrimidines and oxazoles, which are scaffolds in numerous bioactive molecules. For example, regio- and stereoselective synthesis of 2-amino-1,3-diene derivatives through ruthenium-catalyzed coupling of ynamides and ethylene demonstrates their adaptability in forming structurally diverse compounds (Saito, Saito, Shiro, & Sato, 2011). Furthermore, TfOH-mediated cycloadditions of ynamides with nitriles to synthesize 4-aminopyrimidines showcase their efficiency in creating nitrogen-containing heterocycles, essential in pharmaceuticals (Chen, Song, Wang, Yu, & Tang, 2016).

Metal-Free Syntheses with Ynamides

Ynamides have also been employed in metal-free synthetic approaches, emphasizing the shift towards more sustainable and environmentally friendly chemical processes. The Tf2NH-catalyzed cycloaddition with dioxazoles to yield 4-aminooxazoles represents a notable example of such metal-free methodologies, underlining the role of ynamides in facilitating reactions under mild conditions (Zhao, Hu, Wang, Li, & Wan, 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

2-aminopent-4-ynamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H2,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUURJVZZIYPKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

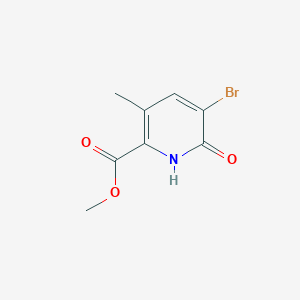

![5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1377546.png)

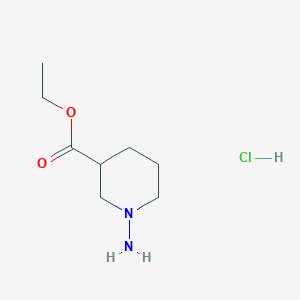

![2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1377547.png)

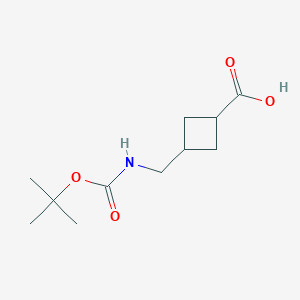

![6-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1377548.png)

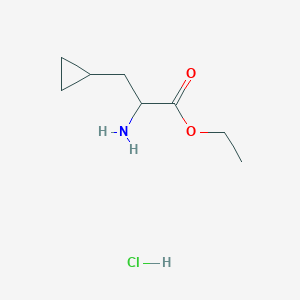

![3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl](/img/structure/B1377550.png)

![5-Azaspiro[2.4]heptan-6-one](/img/structure/B1377553.png)